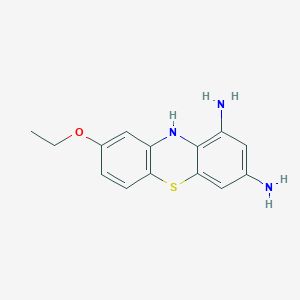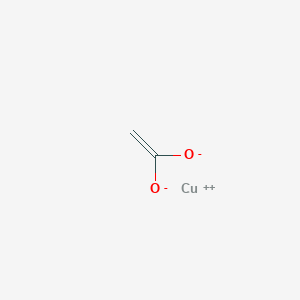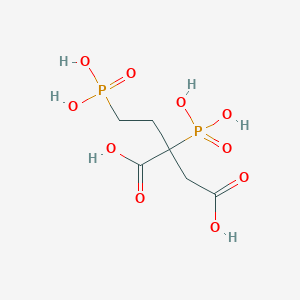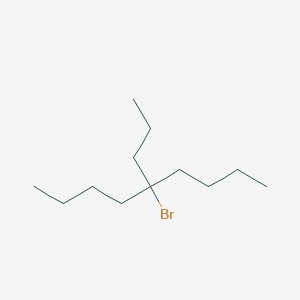
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester is a chemical compound that combines the properties of succinic acid and benzoxazolinone derivatives. Succinic acid is a dicarboxylic acid with the formula (CH₂)₂(CO₂H)₂, known for its role in the citric acid cycle. Benzoxazolinone derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester typically involves the esterification of succinic acid with (5-chloro-2-benzoxazolinon-3-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield succinic acid and (5-chloro-2-benzoxazolinon-3-yl)methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atom in the benzoxazolinone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Succinic acid and (5-chloro-2-benzoxazolinon-3-yl)methanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted benzoxazolinone derivatives.
Aplicaciones Científicas De Investigación
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Succinic Acid Esters: Other esters of succinic acid, such as diethyl succinate and dimethyl succinate.
Benzoxazolinone Derivatives: Compounds like 2-benzoxazolinone and 5-chloro-2-benzoxazolinone.
Uniqueness
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester is unique due to its combined structural features, which confer distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
Propiedades
Número CAS |
63992-03-0 |
|---|---|
Fórmula molecular |
C12H10ClNO6 |
Peso molecular |
299.66 g/mol |
Nombre IUPAC |
4-[(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10ClNO6/c13-7-1-2-8-9(5-7)20-12(18)14(8)6-19-11(17)4-3-10(15)16/h1-2,5H,3-4,6H2,(H,15,16) |
Clave InChI |
VMHZBJLIWFAJCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC(=O)N2COC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)




